molecular formula C29H24ClN3O3S B11638787 Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate

Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11638787
M. Wt: 530.0 g/mol
InChI Key: KEYCCIZEWHTWRU-UHFFFAOYSA-N
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Description

BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound belonging to the 1,4-dihydropyridine family. This class of compounds is known for its diverse pharmaceutical applications, including roles as calcium channel blockers, antioxidants, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the core 1,4-dihydropyridine structure . The final product is obtained through a series of nucleophilic substitution reactions and purification steps.

Industrial Production Methods

Industrial production of this compound often employs green synthetic methodologies to minimize environmental impact. Multi-component one-pot reactions are favored for their efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce a range of dihydropyridine analogs .

Scientific Research Applications

BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has numerous scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with calcium channels, modulating their activity and influencing various physiological processes. It also interacts with other molecular targets, including enzymes and receptors, to exert its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Felodipine: Used for its vasodilatory properties.

Properties

Molecular Formula

C29H24ClN3O3S

Molecular Weight

530.0 g/mol

IUPAC Name

benzyl 6-(2-anilino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C29H24ClN3O3S/c1-19-26(29(35)36-17-20-8-4-2-5-9-20)27(21-12-14-22(30)15-13-21)24(16-31)28(32-19)37-18-25(34)33-23-10-6-3-7-11-23/h2-15,27,32H,17-18H2,1H3,(H,33,34)

InChI Key

KEYCCIZEWHTWRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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